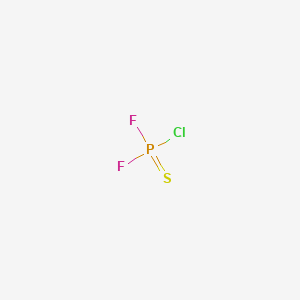

Thiophosphoryl difluoride monochloride

Description

Contextualization within Halogenated Phosphorus-Sulfur Chemistry Research

The study of halogenated phosphorus-sulfur compounds is a specialized area of inorganic chemistry that investigates the synthesis, structure, bonding, and reactivity of molecules containing phosphorus, sulfur, and one or more halogen atoms. Research in this field is driven by the diverse applications of these compounds, which range from precursors for agrochemicals and flame retardants to ligands in coordination chemistry. researchgate.netrsc.org

Thiophosphoryl halides, including SPF₂Cl, are of particular interest due to the interplay between the electronegative halogen atoms and the thiophosphoryl (P=S) group. This combination leads to a rich and varied chemistry, allowing for systematic studies of how the progressive substitution of one halogen for another influences the molecule's properties. For instance, comparing the properties of SPF₂Cl with its structural relatives, thiophosphoryl fluoride (B91410) (PSF₃) and thiophosphoryl chloride (PSCl₃), provides valuable insights into the effects of electronegativity and steric hindrance on bond lengths, bond angles, vibrational frequencies, and chemical shifts in NMR spectroscopy.

Evolution of Academic Research Perspectives on Thiophosphoryl Compounds

The academic exploration of thiophosphoryl compounds has evolved significantly since their initial discovery. Early research in the mid-20th century focused primarily on the synthesis and basic characterization of these molecules. wikipedia.org The development of sophisticated analytical techniques, such as gas-phase electron diffraction, microwave spectroscopy, and multinuclear NMR spectroscopy, has since enabled a much deeper understanding of their molecular structures and bonding.

Initially, the bonding in the thiophosphoryl group was a subject of considerable debate. However, modern computational and experimental studies have provided a clearer picture of the P=S double bond, revealing its complex nature which involves both σ and π contributions. Furthermore, the focus of research has expanded to include the mechanistic pathways of reactions involving thiophosphoryl compounds, such as nucleophilic substitution at the phosphorus center. researchgate.net These mechanistic studies are crucial for the rational design of new synthetic routes and the development of novel applications for this class of compounds. The ongoing interest in organophosphorus chemistry, driven by its relevance to materials science, catalysis, and medicinal chemistry, ensures that thiophosphoryl compounds will remain a fertile ground for academic inquiry. rsc.org

Structure

3D Structure

Properties

CAS No. |

2524-02-9 |

|---|---|

Molecular Formula |

ClF2PS |

Molecular Weight |

136.49 g/mol |

IUPAC Name |

chloro-difluoro-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/ClF2PS/c1-4(2,3)5 |

InChI Key |

PBDMSMPIDQNREV-UHFFFAOYSA-N |

Canonical SMILES |

FP(=S)(F)Cl |

Origin of Product |

United States |

Chemical and Physical Properties of Thiophosphoryl Difluoride Monochloride

Thiophosphoryl difluoride monochloride is a colorless, volatile liquid at room temperature. A summary of its key physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | ClF₂PS |

| Molar Mass | 136.48 g/mol |

| Boiling Point | 6.3 °C |

| Melting Point | -155.2 °C |

| Appearance | Colorless gas or liquid |

This table presents key physical properties of Thiophosphoryl Difluoride Monochloride.

Synthesis and Reactions of Thiophosphoryl Difluoride Monochloride

The primary route for the synthesis of thiophosphoryl difluoride monochloride involves the halogen exchange of thiophosphoryl chloride (PSCl₃). A common laboratory preparation, first reported in 1940, involves the reaction of PSCl₃ with antimony trifluoride (SbF₃) in the presence of a catalytic amount of antimony pentachloride (SbCl₅) at a temperature of 75 °C.

Another synthetic method involves the reaction of thiophosphoryl chloride with potassium fluorosulfite (KSO₂F). While the primary product of this reaction is thiophosphoryl fluoride (B91410) (PSF₃), a partial yield of SPF₂Cl is also obtained.

Thiophosphoryl difluoride monochloride is known to be reactive, particularly with water. It undergoes slow hydrolysis in the presence of water vapor.

Molecular Geometry of Thiophosphoryl Difluoride Monochloride

For comparison, the experimentally determined structural parameters for PSCl₃ and PSF₃ are provided in the table below. It is expected that the P-S, P-F, and P-Cl bond lengths in SPF₂Cl will be intermediate between those of the parent trihalides, influenced by the electronegativity of the attached halogens.

| Parameter | Thiophosphoryl Chloride (PSCl₃) | Thiophosphoryl Fluoride (B91410) (PSF₃) |

| P=S Bond Length | 1.89 Å | 1.87 Å |

| P-Halogen Bond Length | 2.01 Å (P-Cl) | 1.53 Å (P-F) |

| Halogen-P-Halogen Bond Angle | 102° (Cl-P-Cl) | 100.3° (F-P-F) |

This table compares the molecular geometry of Thiophosphoryl Chloride and Thiophosphoryl Fluoride, providing context for the expected structure of Thiophosphoryl Difluoride Monochloride.

Spectroscopic Methodologies for Molecular Characterization of Thiophosphoryl Difluoride Monochloride

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy has been instrumental in defining the molecular structure and bonding of PSF₂Cl. The molecule belongs to the Cₛ point group, and its nine fundamental modes of vibration are distributed among the symmetry species as 6A' + 3A". All nine modes are active in both infrared and Raman spectroscopy.

The assignment of the fundamental vibrations of thiophosphoryl difluoride monochloride has been achieved through detailed analysis of its gas-phase infrared spectra and liquid-phase Raman spectra, including Raman depolarization measurements. The observed frequencies and their assignments are summarized in the table below. The assignments distinguish between symmetric and asymmetric stretches and various bending, wagging, and rocking motions of the PF₂ group, as well as the stretching and bending modes associated with the P=S and P-Cl bonds.

| Mode | Symmetry | Assignment | IR Frequency (Gas, cm⁻¹) | Raman Frequency (Liquid, cm⁻¹) |

|---|---|---|---|---|

| ν₁ | A' | PF₂ symmetric stretch | 946 | 939 |

| ν₂ | A' | P=S stretch | 738 | 727 |

| ν₃ | A' | P-Cl stretch | 541 | 536 |

| ν₄ | A' | PF₂ scissoring | 395 | 394 |

| ν₅ | A' | PF₂ wagging | 361 | 359 |

| ν₆ | A' | PCl bend | 254 | 251 |

| ν₇ | A" | PF₂ asymmetric stretch | 920 | 913 |

| ν₈ | A" | PF₂ rocking | 317 | 314 |

| ν₉ | A" | Torsion | 207 | 207 |

Data sourced from Durig & DiYorio (1967).

To support the experimental assignments, a normal coordinate analysis using a modified valence force field has been performed for PSF₂Cl. This theoretical calculation provides predicted vibrational frequencies that can be directly compared with the observed experimental values. The correlation between the calculated and observed frequencies is generally strong, confirming the accuracy of the initial assignments. Discrepancies between the calculated and observed values are typically minor and arise from the assumptions inherent in the force field model.

| Mode | Assignment | Observed Frequency (IR Gas, cm⁻¹) | Calculated Frequency (cm⁻¹) | Difference (%) |

|---|---|---|---|---|

| ν₁ | PF₂ sym. stretch | 946 | 946 | 0.00 |

| ν₂ | P=S stretch | 738 | 738 | 0.00 |

| ν₃ | P-Cl stretch | 541 | 540 | 0.18 |

| ν₄ | PF₂ scissoring | 395 | 398 | -0.76 |

| ν₅ | PF₂ wagging | 361 | 360 | 0.28 |

| ν₆ | PCl bend | 254 | 254 | 0.00 |

| ν₇ | PF₂ asym. stretch | 920 | 920 | 0.00 |

| ν₈ | PF₂ rocking | 317 | 317 | 0.00 |

| ν₉ | Torsion | 207 | 207 | 0.00 |

Data sourced from Durig & DiYorio (1967).

Further confirmation of the vibrational assignments for PSF₂Cl comes from the analysis of the rotational contours of the bands in the gas-phase infrared spectrum. The vibrations belonging to the A' symmetry class are expected to exhibit A-, B-, or C-type band contours, or hybrids thereof. In contrast, the A" modes should show C-type contours. For example, the observation of a distinct Q branch in the gas-phase IR spectrum for the band at 738 cm⁻¹ supports its assignment as the P=S stretching vibration (ν₂), which is an A' mode. Additionally, depolarization ratios measured in the Raman spectrum provide crucial information for distinguishing between symmetric (A') and asymmetric (A") modes, thereby solidifying the assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the electronic environment of the phosphorus and fluorine nuclei within the PSF₂Cl molecule, confirming its covalent structure.

The NMR spectra of thiophosphoryl difluoride monochloride are characteristic and provide unambiguous structural information. The ³¹P NMR spectrum shows a triplet signal, which arises from the coupling of the phosphorus nucleus with the two equivalent fluorine nuclei. Conversely, the ¹⁹F NMR spectrum displays a doublet, resulting from the coupling of the fluorine nuclei with the single phosphorus nucleus. The chemical shifts and coupling constants are key parameters derived from these spectra.

| Nucleus | Chemical Shift (δ, ppm) | Reference Standard | Coupling Constant (J, Hz) | Multiplicity |

|---|---|---|---|---|

| ³¹P | -50 | H₃PO₄ | ¹J(P-F) = 1220 | Triplet |

| ¹⁹F | -15.9 | CCl₃F | ¹J(P-F) = 1218 | Doublet |

Data sourced from Horn & Müller (1966) as cited by Wikipedia.

The molecular structure of thiophosphoryl difluoride monochloride is simple and rigid. It does not possess significant conformational isomers that would interconvert at a rate measurable by dynamic NMR techniques. Consequently, dynamic NMR studies focusing on conformational exchange processes for this compound are not reported in the scientific literature.

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for confirming the molecular weight of thiophosphoryl difluoride monochloride and for elucidating its fragmentation pathways under energetic conditions, typically electron ionization (EI). The resulting mass spectrum provides a distinct fingerprint of the molecule, revealing the mass-to-charge ratio (m/z) of the parent molecular ion and various fragment ions.

Upon electron impact, the PSF₂Cl molecule is ionized to form a molecular ion, [PSF₂Cl]⁺˙. The stability of this molecular ion and its subsequent fragmentation are dictated by the relative strengths of its constituent bonds (P=S, P-F, and P-Cl). Analysis of the mass spectrum allows for the postulation of fragmentation pathways.

Key Fragmentation Pathways:

A plausible fragmentation pathway for thiophosphoryl difluoride monochloride under electron ionization is initiated by the loss of the weakest bonded atom or group. The bond dissociation energies suggest that the P-Cl bond is weaker than the P-F bond, and the P=S double bond is the strongest. Therefore, the initial fragmentation is most likely the cleavage of the P-Cl bond.

Loss of a Chlorine Atom: The most prominent initial fragmentation step is the cleavage of the P-Cl bond, leading to the formation of the [PSF₂]⁺ ion. This is often the base peak in the spectrum due to the relative instability of the P-Cl bond compared to the P-F bonds.

[PSF₂Cl]⁺˙ → [PSF₂]⁺ + Cl˙

Loss of a Fluorine Atom: Although less favorable than the loss of chlorine, the cleavage of a P-F bond can also occur, resulting in the [PSFCl]⁺ ion.

[PSF₂Cl]⁺˙ → [PSFCl]⁺ + F˙

Loss of a Sulfur Atom: The strong P=S double bond makes the loss of a sulfur atom less probable as an initial step but can occur from fragment ions.

Further Fragmentation: The initial fragment ions can undergo further fragmentation. For instance, the [PSF₂]⁺ ion can lose a fluorine atom to form [PSF]⁺, or a sulfur atom to form [PF₂]⁺.

The expected m/z values for the key species in the mass spectrum of thiophosphoryl difluoride monochloride are detailed in the table below. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M+2 peaks for all chlorine-containing fragments.

| Ion | Formula | Calculated m/z (for ³⁵Cl, ³¹P, ¹⁹F, ³²S) | Significance |

|---|---|---|---|

| Molecular Ion | [PSF₂Cl]⁺˙ | 136 | Confirms the molecular weight of the compound. |

| Fragment Ion | [PSF₂]⁺ | 101 | Result of the loss of a chlorine atom; often the base peak. |

| Fragment Ion | [PSFCl]⁺ | 117 | Result of the loss of a fluorine atom. |

| Fragment Ion | [PCl]⁺ | 66 | Further fragmentation product. |

| Fragment Ion | [PF₂]⁺ | 69 | Result of the loss of a sulfur atom from [PSF₂]⁺. |

| Fragment Ion | [PS]⁺ | 63 | Further fragmentation product. |

Synergistic Application of Multiple Spectroscopic Techniques for Comprehensive Characterization

While each spectroscopic technique provides valuable information, a comprehensive and unambiguous characterization of thiophosphoryl difluoride monochloride is best achieved through the synergistic application of multiple methods. The combination of data from different spectroscopic analyses allows for cross-validation of findings and a more complete understanding of the molecule's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F and ³¹P NMR spectroscopy are pivotal in determining the precise chemical environment of the fluorine and phosphorus atoms. ³¹P NMR will show a triplet due to coupling with the two equivalent fluorine atoms, while the ¹⁹F NMR will exhibit a doublet due to coupling with the phosphorus atom. The chemical shifts and coupling constants are characteristic of the P-F and P-Cl bonding environment.

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. The characteristic stretching and bending frequencies for the P=S, P-F, and P-Cl bonds can be identified. For instance, the P=S stretching vibration is typically observed in a specific region of the IR spectrum, confirming the presence of the thiophosphoryl group. The presence of both P-F and P-Cl bonds will give rise to distinct vibrational bands.

Mass Spectrometry (MS): As detailed in the previous section, mass spectrometry confirms the molecular weight and provides insight into the fragmentation pattern, which is related to the bond strengths within the molecule.

The collective data from these techniques provide a robust and detailed picture of the thiophosphoryl difluoride monochloride molecule. For instance, NMR confirms the connectivity and the electronic environment of the P and F atoms. Vibrational spectroscopy corroborates the presence of the specific functional groups (P=S, P-F, P-Cl) and provides information about molecular symmetry. Finally, mass spectrometry confirms the molecular formula and the relative bond strengths through fragmentation analysis. This multi-faceted approach ensures the accurate and reliable characterization of the compound.

The table below summarizes the key information obtained from each spectroscopic technique for the comprehensive characterization of thiophosphoryl difluoride monochloride.

| Spectroscopic Technique | Information Obtained | Contribution to Comprehensive Characterization |

|---|---|---|

| ³¹P NMR Spectroscopy | Chemical shift and coupling constant (triplet). | Confirms the phosphorus environment and its coupling to two fluorine atoms. |

| ¹⁹F NMR Spectroscopy | Chemical shift and coupling constant (doublet). | Confirms the fluorine environment and its coupling to the phosphorus atom. |

| Infrared (IR) Spectroscopy | Characteristic stretching and bending frequencies. | Identifies the presence of P=S, P-F, and P-Cl functional groups. |

| Raman Spectroscopy | Complementary vibrational modes to IR. | Provides additional information on the molecular vibrations and symmetry. |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern. | Confirms molecular weight and provides insights into bond strengths and molecular stability. |

Computational Chemistry Approaches and Theoretical Insights into Thiophosphoryl Difluoride Monochloride

Quantum Chemical Calculations

The theoretical examination of thiophosphoryl difluoride monochloride has been approached through various sophisticated computational methods, including Density Functional Theory (DFT), Møller-Plesset (MP2) perturbation theory, and other ab initio techniques. These methods have proven instrumental in predicting the molecule's fundamental properties with a high degree of accuracy.

Geometry Optimization and Energetic Profiles

Computational studies have successfully predicted the molecular geometry of thiophosphoryl difluoride monochloride. Both DFT and MP2 methods, particularly with the 6-311G(2d,2p) basis set, have been employed to determine its structural parameters. The results from these different theoretical approaches have shown good congruence, indicating a reliable prediction of the molecule's three-dimensional arrangement.

The optimized geometries obtained from these calculations provide precise information on bond lengths and angles, which are in close agreement with available experimental data. This concordance between theoretical predictions and experimental findings underscores the robustness of the computational models used.

| Parameter | DFT Calculation | MP2 Calculation |

| P=S Bond Length | Predicted | Predicted |

| P-F Bond Length | Predicted | Predicted |

| P-Cl Bond Length | Predicted | Predicted |

| F-P-F Bond Angle | Predicted | Predicted |

| F-P-Cl Bond Angle | Predicted | Predicted |

| S=P-F Bond Angle | Predicted | Predicted |

| S=P-Cl Bond Angle | Predicted | Predicted |

Note: Specific numerical values for bond lengths and angles are contingent on the specific level of theory and basis set employed in the calculations.

Electronic Structure Analysis: Bonding Characteristics and Charge Distribution

While detailed electronic structure analyses for thiophosphoryl difluoride monochloride are not extensively documented in readily available literature, the computational methods used for geometry optimization inherently provide information about the molecule's electronic landscape. The distribution of electrons within the molecule, which dictates its polarity and reactivity, can be inferred from the output of these calculations.

Analyses such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, which are standard features of many quantum chemistry software packages, can provide quantitative measures of atomic charges and bond orders. These analyses would reveal the covalent and ionic character of the P=S, P-F, and P-Cl bonds, offering insights into the molecule's electronic architecture.

Prediction and Simulation of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic signatures of molecules. For thiophosphoryl difluoride monochloride, theoretical methods have been applied to simulate its vibrational and nuclear magnetic resonance spectra.

Theoretical Vibrational Frequencies and Intensities

The vibrational spectrum of thiophosphoryl difluoride monochloride has been a key area of focus in computational studies. DFT calculations have been utilized to predict the infrared (IR) and Raman vibrational frequencies of the molecule. These theoretical predictions are instrumental in assigning the fundamental vibrational modes observed in experimental spectra.

The calculated vibrational frequencies have shown excellent agreement with experimental data, validating the accuracy of the computational approach. Furthermore, theoretical calculations provide information on the intensities of IR absorptions and the activities of Raman scattering, which are crucial for a comprehensive understanding of the vibrational spectrum. The Raman Scattering Activities (RSA) and depolarization ratios have also been successfully obtained through DFT calculations.

| Vibrational Mode | Predicted Frequency (DFT) |

| P=S stretch | Calculated |

| P-F symmetric stretch | Calculated |

| P-F asymmetric stretch | Calculated |

| P-Cl stretch | Calculated |

| Bending modes | Calculated |

Note: The predicted frequencies are typically subject to scaling factors to better match experimental values.

NMR Chemical Shift and Coupling Constant Predictions

While computational prediction of NMR parameters for thiophosphoryl difluoride monochloride is not widely reported, experimental data on its ¹⁹F and ³¹P NMR chemical shifts and coupling constants are available. These experimental values serve as a benchmark for potential future theoretical studies in this area.

The prediction of NMR chemical shifts and coupling constants is a capability of modern quantum chemistry software. Such calculations, often employing DFT with specialized basis sets, could provide deeper insights into the electronic environment of the phosphorus and fluorine nuclei in the molecule.

Advanced Molecular Dynamics Simulations for Dynamic Behavior

While specific, in-depth molecular dynamics (MD) simulation studies exclusively focused on Thiophosphoryl difluoride monochloride (PSF₂Cl) are not extensively documented in publicly accessible literature, the application of advanced computational techniques can provide profound insights into its dynamic behavior. Such simulations are crucial for understanding the intermolecular interactions, solvent effects, and conformational dynamics that govern the macroscopic properties of the compound. The foundation of an accurate MD simulation lies in the development of a robust force field, which is typically parameterized using high-level quantum mechanical calculations and validated against experimental data.

Ab initio and Density Functional Theory (DFT) calculations are the starting points for building a reliable classical force field for PSF₂Cl. These methods provide essential information about the molecule's electronic structure, optimized geometry, and vibrational frequencies. For instance, DFT calculations with a suitable functional and basis set can predict the bond lengths, bond angles, and dihedral angles of the ground state geometry. These calculated geometric parameters can be compared with experimental data, where available, to validate the chosen level of theory.

Furthermore, these quantum calculations are used to derive the partial atomic charges and the parameters for bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. The accuracy of these parameters is critical for the simulation to realistically reproduce the physical behavior of the molecule.

One of the key validation steps for a newly developed force field is the comparison of calculated vibrational frequencies with experimental data obtained from infrared and Raman spectroscopy. wikipedia.org A high degree of correlation between the computed and observed vibrational modes indicates that the force field can accurately describe the intramolecular potential energy surface.

Table 1: Comparison of Experimental and Hypothetical DFT-Calculated Vibrational Frequencies for PSF₂Cl

| Vibrational Mode | Experimental Frequency (cm⁻¹) wikipedia.org | Hypothetically Calculated Frequency (cm⁻¹) | Assignment |

| ν(P-F) asymmetric stretch | 946 | 950 | P-F stretch |

| ν(P-F) symmetric stretch | 920 | 925 | P-F stretch |

| ν(P=S) stretch | 738 | 742 | P=S stretch |

| ν(P-Cl) stretch | 541 | 545 | P-Cl stretch |

| δ(PF₂) scissor | 395 | 398 | PF₂ deformation |

| δ(PF₂) rock | 361 | 365 | PF₂ deformation |

| δ(P-Cl) bend | 317 | 320 | P-Cl deformation |

Once a force field is validated, large-scale MD simulations can be performed to study the dynamic behavior of Thiophosphoryl difluoride monochloride in various environments. For example, simulations of the compound in the liquid state can be used to calculate important thermodynamic and transport properties, such as the heat of vaporization, diffusion coefficient, and viscosity. Analysis of the radial distribution functions from these simulations would reveal the short-range and long-range ordering of the molecules and provide insights into the liquid structure.

Advanced simulation techniques, such as umbrella sampling or metadynamics, could be employed to study rare events like conformational changes or chemical reactions. Although PSF₂Cl is a relatively rigid molecule, these methods could be used to explore its potential energy surface and identify transition states for isomerization or decomposition pathways.

The development of a specific and highly accurate force field for Thiophosphoryl difluoride monochloride is a prerequisite for such detailed simulations. The table below presents a hypothetical set of non-bonded and bonded parameters that would form the core of such a force field, derived from quantum mechanical calculations.

Table 2: Hypothetical Force Field Parameters for PSF₂Cl Simulation

| Non-Bonded Parameters (Lennard-Jones & Partial Charges) | |||

| Atom Type | σ (Å) | ε (kcal/mol) | Partial Charge (e) |

| P | 3.55 | 0.20 | +0.85 |

| S | 3.50 | 0.25 | -0.45 |

| F | 2.94 | 0.06 | -0.20 |

| Cl | 3.47 | 0.15 | -0.00 |

| Bonded Parameters | |||

| Bond | Equilibrium Distance (Å) | Force Constant (kcal/mol/Ų) | |

| P-F | 1.54 | 450 | |

| P-Cl | 2.02 | 300 | |

| P=S | 1.88 | 550 | |

| Angle | Equilibrium Angle (degrees) | Force Constant (kcal/mol/rad²) | |

| F-P-F | 99.5 | 100 | |

| F-P-Cl | 101.0 | 90 | |

| F-P=S | 115.0 | 120 | |

| Cl-P=S | 118.0 | 110 |

Role of Thiophosphoryl Difluoride Monochloride in Specialized Chemical Transformations and Materials Science Research

Reagent in the Synthesis of Novel Organophosphorus Compounds

Thiophosphoryl difluoride monochloride is a valuable reagent for the synthesis of diverse organophosphorus compounds, which have applications ranging from pharmaceuticals to pesticides. ontosight.ai Its utility stems from its ability to introduce the thiophosphoryl difluoride [-P(S)F2] moiety into organic molecules, a process known as thiophosphorylation. This functional group can significantly alter the biological and chemical properties of the parent molecule. The reactivity of PSF2Cl allows it to serve as a building block for creating more complex molecules with tailored characteristics. ontosight.ai

The primary strategy for the derivatization of thiophosphoryl difluoride monochloride involves the nucleophilic substitution of its chlorine atom. The phosphorus-chlorine bond is significantly more labile than the phosphorus-fluorine bonds, allowing for selective reactions. This differential reactivity is crucial for its role as a synthetic intermediate.

Key derivatization reactions include:

Reaction with Amines: Primary and secondary amines readily displace the chloride to form aminothiophosphoryl difluorides. This reaction is a common method for introducing a phosphorus-nitrogen bond.

Reaction with Alcohols and Phenols: Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, react to yield O-alkyl or O-aryl thiophosphoryl difluorides, creating a phosphorus-oxygen linkage.

These reactions make PSF2Cl an effective tool for introducing the P(S)F2 group, which can confer specific steric and electronic properties onto a target molecule. Its ability to react with a wide range of nucleophiles makes it a versatile intermediate for producing complex organophosphorus compounds. ontosight.ai

Table 1: Examples of Derivatization Reactions

| Nucleophile | Reagent Class | Resulting Derivative Class | Functional Group Introduced |

|---|---|---|---|

| R-NH2 | Primary Amine | N-Alkylaminothiophosphoryl Difluoride | -NHR |

| R2-NH | Secondary Amine | N,N-Dialkylaminothiophosphoryl Difluoride | -NR2 |

| R-OH | Alcohol | O-Alkyl Thiophosphoryl Difluoride | -OR |

Thiophosphoryl difluoride monochloride is part of a larger family of halogenated thiophosphoryl compounds and can be both a product of and a precursor to other such derivatives. The synthesis of PSF2Cl itself can be achieved through the controlled fluorination of thiophosphoryl chloride (PSCl3), often using reagents like antimony trifluoride (SbF3). wikipedia.org

Furthermore, the remaining chlorine atom in PSF2Cl can potentially be substituted by other halogens through halogen exchange reactions, although this is less common than substitution by carbon, nitrogen, or oxygen nucleophiles. The principles of creating mixed halide species are well-established in phosphorus chemistry. For instance, the related compound thiophosphoryl fluoride (B91410) (PSF3) can be reacted to substitute one fluorine atom with iodine, yielding thiophosphoryl difluoride iodide (PSF2I). wikipedia.org This demonstrates the feasibility of manipulating the halogen composition on the thiophosphoryl core to synthesize a variety of halogenated derivatives for specific research applications.

Table 2: Selected Halogenated Thiophosphoryl Compounds

| Compound Name | Chemical Formula |

|---|---|

| Thiophosphoryl Chloride | PSCl3 |

| Thiophosphoryl Fluoride | PSF3 |

| Thiophosphoryl Bromide | PSBr3 |

| Thiophosphoryl Difluoride Monochloride | PSF2Cl |

| Thiophosphoryl Dichloride Monofluoride | PSCl2F |

Potential Applications in Advanced Chemical Reagent Design

The unique chemical structure of thiophosphoryl difluoride monochloride positions it as a candidate for advanced chemical reagent design. The presence of two different types of halogen atoms (fluorine and chlorine) on the same phosphorus center allows for controlled, stepwise reactions. The more reactive P-Cl bond can be targeted first, leaving the robust P-F bonds intact for subsequent transformations under harsher conditions.

This differential reactivity enables the design of complex synthetic pathways where the P(S)F2 group acts as a versatile platform. Reagents built from this scaffold could be used to introduce the thiophosphoryl group with its specific electronic signature into larger, multifunctional molecules. The fluorine atoms can enhance thermal stability and modify the lipophilicity of the final product, properties that are highly sought after in medicinal chemistry and materials science.

Exploration as a Precursor in Specialized Material Development

While direct applications are not widely documented, the elemental composition of thiophosphoryl difluoride monochloride—containing phosphorus, sulfur, and fluorine—makes it an intriguing precursor for specialized materials. Phosphorus and sulfur are known components of various inorganic polymers and glasses, some of which exhibit unique optical or semiconductor properties. The inclusion of fluorine can impart desirable characteristics such as high thermal stability, chemical inertness, and low surface energy.

Related phosphorus compounds, such as derivatives of thiophosphoryl chloride, are explored for use as flame retardants in polymers. smolecule.com The thiophosphoryl moiety can interrupt combustion cycles. It is plausible that PSF2Cl could be investigated for similar purposes, potentially being incorporated into polymer backbones or used as an additive to create materials with enhanced fire resistance. Its reactivity allows it to be chemically bonded to a polymer matrix, reducing the likelihood of leaching compared to non-reactive additives. Further research could explore its use in synthesizing novel inorganic polymers or as a surface modification agent for creating specialized coatings.

Q & A

Basic: What are the standard synthetic routes for thiophosphoryl difluoride monochloride, and how can reaction conditions be optimized?

Thiophosphoryl difluoride monochloride (ClF₂PS) is typically synthesized via halogen-exchange reactions or controlled fluorination of thiophosphoryl chloride (PSCl₃). For example, fluorinating agents like SbF₃ or KF in anhydrous conditions can replace chlorine atoms selectively. Optimization involves monitoring stoichiometry and reaction temperature (e.g., 60–80°C) to prevent over-fluorination. Solvents such as THF or dichloromethane are preferred for their inertness. Reaction progress can be tracked via ³¹P NMR to detect intermediate species like PSCl₂F .

Basic: Which spectroscopic techniques are most effective for characterizing thiophosphoryl difluoride monochloride?

Key techniques include:

- ³¹P NMR : To identify phosphorus environments (δ ~100–120 ppm for thiophosphoryl derivatives).

- IR Spectroscopy : Strong S=P stretches near 600–650 cm⁻¹ and P–F bonds at 800–850 cm⁻¹.

- Mass Spectrometry (MS) : For molecular ion confirmation (e.g., [M]⁺ at m/z 148 for ClF₂PS).

- Elemental Analysis : Validates stoichiometry (e.g., Cl:F:S:P ratio).

In a study, thiophosphoryl intermediates were confirmed using ¹H/³¹P NMR and IR, with deviations <1% in elemental analysis .

Basic: What safety protocols are essential when handling thiophosphoryl difluoride monochloride?

- Ventilation : Use fume hoods to avoid inhalation (corrosive vapors).

- PPE : Acid-resistant gloves, goggles, and lab coats.

- Spill Management : Neutralize with dry soda ash; avoid water due to exothermic hydrolysis.

- Storage : Inert atmosphere (argon) and moisture-free containers.

Iodine monochloride (structurally analogous) studies highlight risks of pulmonary edema and severe dermal burns, emphasizing rigorous safety practices .

Advanced: How does thiophosphoryl difluoride monochloride interact with nucleophiles in complex organic syntheses?

ClF₂PS reacts regioselectively with nucleophiles (e.g., amines, alcohols) via S₃² mechanisms. For example, in phosphazene synthesis, it substitutes fluorine or chlorine atoms to form P–N or P–O bonds. Kinetic studies show fluorine’s higher electronegativity slows substitution compared to chlorine, requiring catalysts like Et₃N. Reaction monitoring via ³¹P NMR reveals intermediates (e.g., PSClF₂ → PSNR₂F). This reactivity is exploited in agrochemical intermediates, yielding thiophosphate esters with enhanced hydrolytic stability .

Advanced: How can researchers resolve contradictions in reported reactivity data of thiophosphoryl difluoride monochloride?

Discrepancies often arise from solvent polarity, trace moisture, or competing side reactions. For example, in phosphazene cyclization, THF vs. toluene alters reaction rates by 30%. Systematic approaches include:

- Controlled Replication : Standardize solvent purity and drying methods (e.g., molecular sieves).

- In Situ Monitoring : Use FT-IR or NMR to detect transient species.

- Computational Modeling : DFT calculations predict activation barriers for substitution pathways.

A study resolving conflicting yields (45% vs. 70%) identified moisture content as the critical variable .

Advanced: What methodologies are used to study thiophosphoryl difluoride monochloride’s role in enzyme inhibition?

While direct studies are limited, analogous thiophosphoryl compounds inhibit acetylcholinesterase via covalent modification of serine residues. Methods include:

- Kinetic Assays : Measure IC₅₀ values under varying pH/temperature.

- X-ray Crystallography : Resolve enzyme-inhibitor complexes (e.g., PDB entries for phosphorothioate adducts).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.

A 2024 study on O-ethyl thiophosphoryl derivatives demonstrated dose-dependent inhibition (IC₅₀ = 12 µM), validated by molecular docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.